Pd(IV) Oxidation State Confirmed by 2.0 eV White‑Line Chemical Shift vs. Pd(II) Analogs
Palladium Liii X‑ray absorption near‑edge spectroscopy (XANES) directly resolves the oxidation state difference between K₂PdCl₆ and its Pd(II) congener K₂PdCl₄. The white line of K₂PdCl₆ is shifted by 2.0 eV toward higher energy relative to K₂PdCl₄ and (NH₄)₂PdCl₄. This chemical shift arises from the Pd⁴⁺ vs. Pd²⁺ oxidation state difference and is fully consistent with molecular‑orbital theory interpretation [1]. For procurement and experimental design, this means that any application requiring a genuine Pd(IV) starting material—e.g., oxidative addition studies, high‑valent Pd catalysis, or precursors where the reduction potential of Pd(IV) governs nanoparticle nucleation kinetics—cannot be satisfied by K₂PdCl₄, Na₂PdCl₄, or PdCl₂, all of which contain Pd(II).
| Evidence Dimension | Pd Liii white‑line energy position (electronic structure / oxidation state) |
|---|---|
| Target Compound Data | White line shifted +2.0 eV relative to Pd(II) references |
| Comparator Or Baseline | K₂PdCl₄ and (NH₄)₂PdCl₄: white line at reference position (Pd²⁺) |
| Quantified Difference | ΔE = 2.0 eV (higher energy for K₂PdCl₆) |
| Conditions | 50 cm bent‑quartz crystal vacuum spectrograph; Pd Liii absorption edge (~3173 eV); solid samples |
Why This Matters
This is the definitive spectroscopic fingerprint proving that K₂PdCl₆ is a genuine Pd(IV) compound, enabling unambiguous quality control and ensuring that experiments designed around Pd(IV) chemistry are not compromised by inadvertent substitution with a Pd(II) salt.
- [1] Sugiura C, Muramatsu S. Palladium Liii x‐ray absorption‐edge structures of K₂PdCl₆, K₂PdCl₄, (NH₄)₂PdCl₄, and trans‐[Pd(NH₃)₂Cl₂]. J Chem Phys. 1985;82(5):2191–2195. DOI: 10.1063/1.448361. View Source
